1-Bromo-2-methanesulfonyl-2-methylpropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

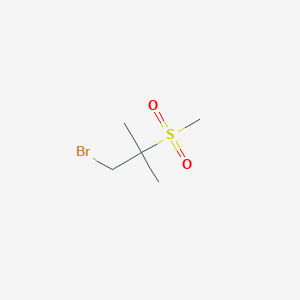

1-Bromo-2-methanesulfonyl-2-methylpropane is an organic compound with the molecular formula C5H11BrO2S and a molecular weight of 215.11 g/mol . It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a methyl group attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

The synthesis of 1-Bromo-2-methanesulfonyl-2-methylpropane typically involves the bromination of 2-methanesulfonyl-2-methylpropane. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Bromo-2-methanesulfonyl-2-methylpropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Reactions

1-Bromo-2-methanesulfonyl-2-methylpropane serves as a synthetic intermediate in the preparation of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it useful in creating more complex molecules.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of sulfonamides and other derivatives.

- Formation of Imidazolium Salts : It can react with imidazole derivatives to produce ionic liquids, which have applications in catalysis and solvent systems.

Analytical Applications

This compound is analyzed using high-performance liquid chromatography (HPLC). The compound can be separated effectively on reverse-phase columns, such as Newcrom R1, under optimized conditions.

HPLC Method:

- Mobile Phase : Acetonitrile and water with phosphoric acid (for mass spectrometry applications, use formic acid instead).

- Application : Suitable for isolating impurities in preparative separations and pharmacokinetic studies.

Case Study 1: Synthesis of Ionic Liquids

A study demonstrated the synthesis of 1-ethyl-1,3-isobutylimidazolium bromide using this compound. This ionic liquid exhibited favorable properties for use as a solvent in various chemical reactions.

Case Study 2: Pharmaceutical Applications

Research indicates that compounds derived from this compound show potential as intermediates in drug synthesis, particularly in creating sulfonamide antibiotics. The ability to modify the sulfonyl group allows for the fine-tuning of pharmacological properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-methanesulfonyl-2-methylpropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methanesulfonyl group can stabilize intermediates and transition states, influencing the reaction pathways and outcomes .

Comparaison Avec Des Composés Similaires

1-Bromo-2-methanesulfonyl-2-methylpropane can be compared with similar compounds such as:

1-Bromo-2-methylpropane: Lacks the methanesulfonyl group, making it less reactive in certain substitution and elimination reactions.

4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a benzene ring, which alters its reactivity and applications compared to the propane-based compound.

The presence of the methanesulfonyl group in this compound makes it unique, providing additional reactivity and stability in various chemical reactions.

Activité Biologique

1-Bromo-2-methanesulfonyl-2-methylpropane is a compound that has attracted attention due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's structure includes a bromine atom and a methanesulfonyl group attached to a branched alkane backbone. Its molecular formula is C5H11BrO2S. The presence of the bromine atom is crucial for its reactivity, while the methanesulfonyl group enhances its solubility and potential interactions with biological targets.

Target Enzymes:

The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, which can enhance cognitive functions and potentially provide therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Biochemical Pathways:

The inhibition of AChE affects cholinergic pathways, crucial for learning and memory. Increased acetylcholine levels can lead to improved synaptic transmission and cognitive enhancement in models of cognitive impairment.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticonvulsant Activity: Similar compounds have shown effectiveness in animal models for epilepsy through sodium channel modulation.

- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties: Preliminary studies indicate that derivatives may possess antimicrobial activity against various pathogens.

Anticonvulsant Studies

A study evaluated various derivatives for their anticonvulsant properties, revealing that certain compounds exhibited significant protection in maximal electroshock (MES) tests. The structural features of the compound were crucial for enhancing anticonvulsant activity.

Anti-inflammatory Research

Research on related acetamides demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis. This mechanism is vital for developing anti-inflammatory drugs targeting chronic conditions like arthritis.

Antimicrobial Activity

Preliminary tests on related compounds suggest potential antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is often linked to enhanced membrane permeability, allowing better access to intracellular targets in pathogens.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticonvulsant | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Significant protection in MES tests |

| Anti-inflammatory | Various acetamides | Inhibition of COX enzymes |

| Antimicrobial | Piperazine derivatives | Efficacy against multiple pathogens |

Propriétés

IUPAC Name |

1-bromo-2-methyl-2-methylsulfonylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2S/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPVXRNGFCPTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.